molecular formula C15H9Cl2NO2 B14283780 2-(2,5-Dichlorophenyl)isoquinoline-1,3(2H,4H)-dione CAS No. 126070-13-1

2-(2,5-Dichlorophenyl)isoquinoline-1,3(2H,4H)-dione

Cat. No.: B14283780
CAS No.: 126070-13-1
M. Wt: 306.1 g/mol
InChI Key: MCEJDPIAUIAWSU-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)isoquinoline-1,3(2H,4H)-dione is an organic compound belonging to the isoquinoline family This compound is characterized by the presence of a dichlorophenyl group attached to the isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)isoquinoline-1,3(2H,4H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorobenzaldehyde and isoquinoline.

    Condensation Reaction: The 2,5-dichlorobenzaldehyde undergoes a condensation reaction with isoquinoline in the presence of a suitable catalyst, such as piperidine, to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

    Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction takes place, and the product is continuously collected.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)isoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dihydro derivatives.

    Substitution Products: New derivatives with substituted groups on the dichlorophenyl ring.

Scientific Research Applications

2-(2,5-Dichlorophenyl)isoquinoline-1,3(2H,4H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)isoquinoline-1,3(2H,4H)-dione: Similar structure but with different substitution pattern on the phenyl ring.

    2-(2,5-Dichlorophenyl)quinoline-1,3(2H,4H)-dione: Similar structure but with a quinoline core instead of isoquinoline.

Uniqueness

2-(2,5-Dichlorophenyl)isoquinoline-1,3(2H,4H)-dione is unique due to its specific substitution pattern and the presence of the isoquinoline core, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

126070-13-1

Molecular Formula

C15H9Cl2NO2

Molecular Weight

306.1 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C15H9Cl2NO2/c16-10-5-6-12(17)13(8-10)18-14(19)7-9-3-1-2-4-11(9)15(18)20/h1-6,8H,7H2

InChI Key

MCEJDPIAUIAWSU-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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